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Compound Name:
3-(Methylamino)-1-phenylpropan-

1-one hydrochloride

Cat. No.: B1390494 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-methylmethcathinone (3-MMC,

metaphedrone) and its structural isomer 4-methylmethcathinone (4-MMC, mephedrone). As

regioisomers, these synthetic cathinones share a common molecular formula but exhibit

distinct pharmacological, pharmacokinetic, and toxicological profiles stemming from the

different positions of the methyl group on the phenyl ring. This document synthesizes

experimental data to offer an objective resource for researchers, scientists, and drug

development professionals.

Introduction: A Tale of Two Isomers
Mephedrone (4-MMC) emerged in the mid-2000s as a widely used novel psychoactive

substance (NPS), noted for its potent stimulant and empathogenic effects.[1] Following its

widespread legal control, its structural isomer, 3-MMC, appeared on the recreational drug

market around 2012, designed to circumvent existing legislation.[2][3] While structurally similar,

the seemingly minor shift of a methyl group from the para (4-position) to the meta (3-position)

of the phenyl ring results in significant alterations to the molecule's interaction with biological

targets, leading to different subjective effects and potentially different risk profiles.[4] This guide

will dissect these differences through a detailed examination of their chemical properties,

synthesis, pharmacology, and analysis.
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Chemical and Physical Properties
Both 3-MMC and 4-MMC are chiral molecules, typically synthesized and distributed as racemic

mixtures.[5] Their fundamental properties are similar, but differences in crystal lattice and

molecular interactions can lead to variations in melting point and solubility. The hydrochloride

salt is the most common form encountered, possessing greater stability and water solubility

than the freebase.[5]

Table 1: Comparative Physicochemical Properties

Property
3-
Methylmethcathino
ne (3-MMC)

4-
Methylmethcathino
ne (Mephedrone, 4-
MMC)

Reference(s)

IUPAC Name

2-(methylamino)-1-(3-

methylphenyl)propan-

1-one

2-(methylamino)-1-(4-

methylphenyl)propan-

1-one

[1][6]

Molecular Formula C₁₁H₁₅NO C₁₁H₁₅NO [1][7]

Molar Mass 177.25 g/mol 177.25 g/mol [1][7]

Appearance (HCl Salt)
White or off-white

powder/crystals

White or yellow

powder/crystals
[8][9]

Melting Point (HCl

Salt)
188–195 °C

Not consistently

reported, varies with

purity

[5][7]

pKa 7.84 - 8.68
Not consistently

reported
[5]

Solubility (HCl Salt)

Soluble in water (~2.0

mg/mL), PBS (pH 7.2;

~10 mg/mL), and

ethanol (~5 mg/mL)

Soluble in water and

DMSO
[5][7][10]
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The most prevalent synthesis route for both 3-MMC and 4-MMC starts from the corresponding

substituted propiophenone.[6][9] The process involves two primary steps: α-bromination of the

ketone followed by amination. This well-established chemical pathway is straightforward and

does not require precursors that are currently under strict international control, facilitating

clandestine manufacturing.[6]

Logical Workflow of Synthesis

Step 1: α-Bromination

Step 2: Amination

Step 3: Salt Formation (Optional)

3- or 4-Methylpropiophenone

2-Bromo-1-(3/4-methylphenyl)propan-1-one

Reaction in solvent (e.g., Dichloroethane)

Bromine (Br₂)

2-Bromo-1-(3/4-methylphenyl)propan-1-oneMethylamine (CH₃NH₂)

3-MMC or 4-MMC Freebase

Nucleophilic Substitution

3-MMC or 4-MMC Freebase

3-MMC or 4-MMC Hydrochloride

HCl in ether
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Click to download full resolution via product page

Caption: General synthesis workflow for 3-MMC and 4-MMC.

Comparative Pharmacology
The primary mechanism of action for both 3-MMC and 4-MMC is the modulation of monoamine

transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the

serotonin transporter (SERT).[2][6] They act as substrates for these transporters, inhibiting the

reuptake of neurotransmitters (dopamine, norepinephrine, and serotonin) and promoting their

release into the synaptic cleft.[1][2] The key difference lies in their relative potencies at these

transporters, which dictates their distinct psychostimulant profiles.

3-MMC exhibits a higher selectivity for catecholamine transporters (DAT and NET) over the

serotonin transporter (SERT).[2][7] This results in a pharmacological profile with stronger

amphetamine-like stimulant properties.[2] In-vitro studies have shown a DAT:SERT ratio of

approximately 10 for 3-MMC, indicating a 10-fold higher potency for dopamine

release/reuptake inhibition compared to serotonin.[7]

4-MMC (Mephedrone) displays a more balanced profile, with potent activity at all three

monoamine transporters.[1][4] Its significant interaction with SERT underlies its pronounced

empathogenic and euphoric effects, which are often compared to those of MDMA.[4][11]

Neurochemical studies in rats have demonstrated that 4-MMC causes a massive increase in

extracellular serotonin levels, comparable to MDMA, alongside a robust dopamine increase

similar to that of amphetamine.[7]

Mechanism of Action at the Synapse
Caption: Action of 3-MMC/4-MMC at the monoamine transporter.

Table 2: Comparative In Vitro Potency at Monoamine Transporters
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Compound
DAT Inhibition
(IC₅₀ nM)

SERT
Inhibition (IC₅₀
nM)

NET Inhibition
(IC₅₀ nM)

Reference(s)

3-MMC
More potent than

at SERT

Less potent than

at DAT/NET
Potent inhibitor [2][7]

4-MMC 467 558
Potent, similar to

MDMA
[4][10]

Note: Direct, side-by-side comparative IC₅₀ values are limited in the literature. The data

indicates relative potencies: 3-MMC is more dopaminergic/noradrenergic, while 4-MMC has a

more balanced but highly potent serotonergic component.

Comparative Pharmacokinetics and Metabolism
Both substances are characterized by rapid onset and a short duration of action, which may

contribute to patterns of repeated dosing.[2] Pharmacokinetic studies in animal models suggest

that both 3-MMC and 4-MMC have low oral bioavailability, likely due to extensive first-pass

metabolism.[3][6]

Table 3: Comparative Pharmacokinetic Parameters
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Parameter
3-
Methylmethcathino
ne (3-MMC)

4-
Methylmethcathino
ne (Mephedrone, 4-
MMC)

Reference(s)

Animal Model Pig Rat, Human [3][6][12]

Tmax (Oral)
~0.08 hours (5-10

min)
~0.5 - 1 hour [3][6]

Half-Life (t½)
~0.8 hours (IV & Oral,

pigs)
~2 hours (Humans) [1][2][6]

Oral Bioavailability (F) ~7% (pigs) ~10% (rats) [3][6]

Metabolism

Major pathways likely

include β-keto

reduction and N-

demethylation.

Extensively

metabolized via

CYP2D6. Pathways:

N-demethylation, β-

keto reduction, and

oxidation of the tolyl

group.

[1][2]

Key Metabolites

nor-3-MMC, dihydro-

3-MMC, hydroxytolyl-

3-MMC

nor-mephedrone,

dihydro-mephedrone,

4-carboxy-

mephedrone

[1][2]

Comparative Toxicity
The neurotoxic profiles of synthetic cathinones are an area of active research. Much of the

existing data focuses on mephedrone (4-MMC), with some studies suggesting it may have a

lower potential for long-term serotonergic neurotoxicity compared to MDMA, though persistent

deficits have been observed under certain conditions (e.g., high ambient temperatures).[1][4]

The toxicity of 3-MMC is less characterized, but its stronger catecholaminergic profile suggests

a potential for cardiovascular strain and stimulant-associated risks similar to amphetamines.[2]

In vitro studies on 3-MMC have shown it can deplete cellular ATP and impair cell membrane

integrity at high concentrations.[6]
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Analytical Methodologies
The structural similarity of 3-MMC and 4-MMC presents a significant challenge for forensic and

clinical laboratories. While standard mass spectrometry (MS) can confirm the presence of a

methylmethcathinone, it often cannot differentiate between the positional isomers based on

mass fragmentation patterns alone.[13][14] Therefore, chromatographic separation is essential

for unambiguous identification.

Representative Experimental Methodology: LC-MS/MS
Analysis in Blood
This section outlines a representative protocol for the quantitative analysis of 3-MMC and 4-

MMC in blood samples, based on methodologies reported in the literature.[15][16]

1. Sample Preparation (Protein Precipitation):

To a 200 µL aliquot of serum or plasma in a microcentrifuge tube, add an internal standard

(e.g., 10 µL of butylone-d3, 1 µg/mL).

Add 200 µL of ice-cold methanol to precipitate proteins.

Vortex the mixture thoroughly for 1 minute.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

Transfer 50 µL of the clear supernatant to a new tube and dilute with 150 µL of an aqueous

mobile phase component (e.g., water with 0.1% formic acid).

2. Chromatographic Separation (LC):

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UPLC) system.

Column: A column capable of separating positional isomers is critical. A Restek Raptor

Biphenyl column (100 mm x 2.1 mm, 2.7 µm) has been shown to be effective.[16]

Mobile Phase A: 0.1% formic acid in 95:5 water/methanol (v/v).
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Mobile Phase B: 0.1% formic acid in methanol.

Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage

over several minutes to achieve separation of the isomers.

Flow Rate: Typically 0.3-0.5 mL/min.

Injection Volume: 5-10 µL.

3. Detection (MS/MS):

Instrumentation: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

3-MMC & 4-MMC: A precursor ion of m/z 178.15 is selected. Common product ions for

quantification and qualification are m/z 160.14, 145.1, and 119.1.[17]

Internal Standard (Butylone-d3): Monitor appropriate precursor-product ion transitions.

Validation: The method should be validated according to established guidelines, assessing

for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and

matrix effects.[15]

Conclusion
While 3-MMC and 4-MMC are closely related structural isomers, the position of the methyl

group significantly influences their pharmacology. 4-MMC (mephedrone) is a potent, balanced

monoamine releaser with strong serotonergic actions, resulting in MDMA-like empathogenic

effects. In contrast, 3-MMC is a more selective catecholaminergic agent, producing effects that

are more aligned with classical stimulants like amphetamine. These pharmacological

distinctions are critical for understanding their different abuse potentials, subjective effects, and

toxicological risks. Accurate analytical differentiation is paramount for forensic, clinical, and

research purposes, requiring methods that combine robust chromatographic separation with
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sensitive mass spectrometric detection. This guide provides a foundational overview to support

ongoing research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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